molecular formula C21H18FN5O2 B2705707 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 920434-89-5

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Cat. No.: B2705707
CAS No.: 920434-89-5
M. Wt: 391.406
InChI Key: GDSFYESBCVKECW-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery, combining a naphthamide scaffold with a fluorophenyl-tetrazole moiety. The 1H-tetrazole ring is a critically important pharmacophore, recognized for its metabolic stability and its role as a bioisostere of a carboxylic acid group, which can enhance membrane permeability and alter binding affinity to biological targets . Tetrazole-containing compounds are prevalent in pharmaceuticals with various actions, including antihypertensive, antidiabetic, and anti-inflammatory agents . The naphthalene core structure is a privileged scaffold in drug design, with derivatives demonstrating a wide spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects . The specific structural features of this compound—including the 2-ethoxy substitution on the naphthamide ring and the 3-fluorophenyl group on the tetrazole—make it a valuable chemical tool for researchers. It is primarily intended for use in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, and for probing structure-activity relationships (SAR) against novel biological targets. Potential research applications include the development of enzyme inhibitors, receptor modulators, and probes for neurological or metabolic diseases. This product is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-2-29-18-11-10-14-6-3-4-9-17(14)20(18)21(28)23-13-19-24-25-26-27(19)16-8-5-7-15(22)12-16/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSFYESBCVKECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Naphthamide Formation: The naphthamide moiety can be prepared by reacting 1-naphthoyl chloride with ethoxyamine in the presence of a base, such as triethylamine, to form the corresponding naphthamide.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the naphthamide derivative using a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, enabling the development of new compounds with tailored properties.

Biology

In biological research, 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is investigated for its potential bioactive properties. Research indicates that compounds containing tetrazole rings often exhibit significant biological activities:

  • Antimicrobial Activity : The presence of the tetrazole moiety may enhance its ability to inhibit bacterial growth.
  • Anticancer Properties : Similar compounds have shown potential anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is explored as a lead candidate for drug development. Its structural features can be optimized to enhance pharmacological properties, potentially leading to new therapeutic agents targeting various diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of compounds similar to 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide:

  • Antimicrobial Studies : Research published in journals focusing on medicinal chemistry has reported that derivatives containing tetrazole rings exhibit significant antimicrobial activity against various pathogens.
  • Cancer Research : Investigations into the anticancer properties of related compounds have suggested mechanisms involving apoptosis induction in cancer cell lines, warranting further exploration of this compound's efficacy in cancer therapy.
  • Inflammatory Disease Models : Studies have shown that similar compounds can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Tetrazole-Containing Pharmaceuticals (Angiotensin II Receptor Blockers)

Losartan : Contains a biphenyl-tetrazole system and an imidazole ring. Unlike the target compound, losartan lacks a naphthamide group but shares the tetrazole’s role in hydrogen bonding. Clinical use: antihypertensive .

Valsartan : Features a valine moiety linked to a biphenyl-tetrazole. The naphthamide in the target compound may confer enhanced aromatic stacking compared to valsartan’s aliphatic chain .

Candesartan Cilexetil : Includes a benzimidazole-tetrazole hybrid. The target compound’s ethoxy-naphthamide may offer improved metabolic stability over candesartan’s ester prodrug .

Comparative Data Table

Compound Name Structural Features Synthesis Method Key Spectral Data (IR/NMR) Potential Applications
Target Compound Naphthamide, ethoxy, 3-fluorophenyl-tetrazole Amide coupling/cycloaddition Expected IR: ~1670 cm⁻¹ (C=O), ~1250 cm⁻¹ (C–O) Drug discovery (e.g., kinase inhibition)
Losartan Biphenyl-tetrazole, imidazole Multi-step alkylation/cyclization 1H NMR: δ 7.5–8.2 (aromatic), 13.0 (NH-triazole) Antihypertensive
6a Naphthalenyloxy-triazole, phenylacetamide 1,3-Dipolar cycloaddition IR: 1671 cm⁻¹ (C=O), 1H NMR: δ 5.38 (–OCH2) Antimicrobial agents
Compound 48 Dual tetrazole, nitramine Cyanide azide reaction N/A (energetic compound) High-energy materials

Key Observations

  • Bioisosteric Replacement : The tetrazole in the target compound mimics carboxylates (as in losartan ), but its conjugation with a naphthamide may enhance binding to hydrophobic pockets in target proteins.
  • Electronic Effects : Fluorine’s moderate electronegativity (vs. chlorine in or nitro groups in ) balances lipophilicity and hydrogen-bonding capacity.
  • Synthetic Flexibility : Copper-catalyzed cycloaddition (for triazoles ) or nitration pathways (for tetrazoles ) offer modular routes for structural diversification.

Biological Activity

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an ethoxy group, a fluorophenyl ring, a tetrazole ring, and a naphthamide backbone. Its IUPAC name is 2-ethoxy-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthamide, with the molecular formula C17H16FN5O2C_{17}H_{16}FN_{5}O_{2} and a molecular weight of 329.34 g/mol.

PropertyValue
IUPAC Name2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
Molecular FormulaC17H16FN5O2C_{17}H_{16}FN_{5}O_{2}
Molecular Weight329.34 g/mol
CAS Number921055-84-7

The biological activity of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole ring is known for its role in modulating receptor activity, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. This compound may inhibit enzymatic activity or alter receptor function, making it a candidate for therapeutic applications.

Antidepressant Properties

Recent studies have indicated that compounds similar to 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide exhibit antidepressant-like effects in preclinical models. For instance, research on related tetrazole derivatives has shown significant improvement in depressive behavior in animal models when administered at specific dosages.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

Enzyme Inhibition

Preliminary data indicate that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation .

Case Studies

Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various tetrazole derivatives, including those structurally similar to our compound. The results demonstrated significant reductions in despair-like behavior in forced swim tests when administered at doses ranging from 10 mg/kg to 30 mg/kg .

Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The study found that treatment with these compounds resulted in a marked decrease in cell death compared to controls, suggesting potential therapeutic applications for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can be compared with other tetrazole-containing compounds like losartan and valsartan. While these compounds are primarily known for their antihypertensive properties, they also exhibit similar receptor-binding profiles that could be leveraged for developing new antidepressant therapies.

Compound NamePrimary ActivityStructural Features
LosartanAntihypertensiveTetrazole ring
ValsartanAntihypertensiveTetrazole ring
2-Ethoxy-N-(...)Antidepressant/NeuroprotectiveEthoxy group, fluorophenyl ring

Q & A

Q. What experimental evidence supports the proposed mechanism of tetrazole ring formation under CuAAC conditions?

  • Methodological Answer : Conduct kinetic studies with in situ IR to track azide consumption. Isolate intermediates (e.g., copper-acetylide complexes) via freeze-quench techniques. Compare reaction rates with/without radical scavengers (e.g., TEMPO) to rule out radical pathways .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters for CuAAC Reaction

ParameterTested ConditionsYield Range (%)Reference
CatalystCu(OAc)₂ vs. CuI45–78
Solventtert-BuOH/H₂O vs. DMF52–89
Temperature25°C vs. 60°C61–93

Table 2 : Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalExpected ValueReference
¹H NMRTetrazole-CH₂δ 5.4 (s, 2H)
¹³C NMRNaphthamide C=Oδ 165.0
HRMS[M+H]⁺m/z 432.1572

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